Cas no 1248453-29-3 ((5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol)
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol
- (5-CHLOROTHIOPHEN-2-YL)(5-METHYLTHIOPHEN-2-YL)METHANOL
- (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol
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- MDL: MFCD07775446
- Inchi: 1S/C10H9ClOS2/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3
- InChI Key: ITVKIRJSDDTZIV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C2=CC=C(C)S2)O)S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 3.5
- Topological Polar Surface Area: 76.7
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428419-1 g |
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol |
1248453-29-3 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428419-5 g |
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol |
1248453-29-3 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB428419-1g |
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol; . |
1248453-29-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB428419-5g |
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol |
1248453-29-3 | 5g |
€1373.40 | 2023-09-04 |
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol Suppliers
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Introduction to (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol (CAS No. 1248453-2-3)
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol (CAS No. 1248453-2-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its distinct chemical structure, offers a range of potential applications in pharmaceutical development and advanced material synthesis. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol.
Chemical Structure and Properties
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol is a heterocyclic compound featuring a methanol group attached to a bridge connecting two thiophene rings, one of which is substituted with a chlorine atom and the other with a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The thiophene rings are known for their aromaticity and electron-donating characteristics, while the chlorine and methyl substituents introduce additional complexity and reactivity.
The compound exhibits excellent solubility in common organic solvents such as dichloromethane, acetone, and ethanol, making it amenable to various synthetic transformations. Its melting point is reported to be around 70°C, and it has a molecular weight of 196.69 g/mol. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.
Synthesis Methods
The synthesis of (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol can be achieved through several well-established methods in organic chemistry. One common approach involves the coupling of 5-chlorothiophene-2-carbaldehyde with 5-methylthiophene using a Grignard reagent followed by reduction to form the alcohol. This method is highly efficient and yields the desired product in good purity.
Another synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling. These methods offer high regioselectivity and functional group tolerance, making them particularly useful for synthesizing complex molecules with multiple substituents.
Applications in Medicinal Chemistry
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol has shown promising potential in medicinal chemistry due to its unique structure and biological activity. Recent studies have explored its use as a lead compound for developing novel therapeutic agents. For instance, researchers at the University of California have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases such as arthritis.
In addition, preliminary studies have indicated that certain analogs of (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol possess antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings suggest that further optimization of this compound could lead to the development of new antiviral drugs.
Applications in Materials Science
Beyond its medicinal applications, (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol has also found use in materials science. Its thiophene-based structure makes it an attractive candidate for designing organic semiconductors and conductive polymers. Researchers at MIT have successfully incorporated this compound into polymer blends to enhance their electrical conductivity and stability.
The ability to fine-tune the electronic properties of these materials by modifying the substituents on the thiophene rings opens up new possibilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Recent Research Advancements
The ongoing research on (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol continues to uncover new insights into its behavior and potential applications. A recent study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from this compound exhibited selective inhibition against cancer cell lines with minimal toxicity to normal cells. This finding highlights its potential as a lead molecule for cancer therapy.
In another notable study, scientists at Stanford University investigated the use of (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol as a building block for self-assembling nanostructures. The results showed that these nanostructures could be used as drug delivery vehicles, offering improved bioavailability and targeted release of therapeutic agents.
Conclusion
In summary, (5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol (CAS No. 1248453-2-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing novel therapeutic agents and advanced materials with enhanced properties. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in these fields.
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